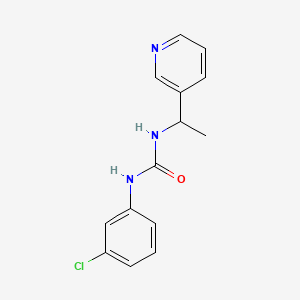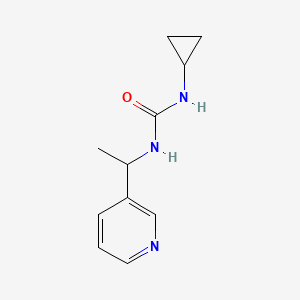
1-Cyclopentyl-3-(2,4-difluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-(2,4-difluorophenyl)urea, also known as CP-690,550, is a small molecule drug that has been studied for its potential therapeutic uses in various autoimmune diseases. This compound was first discovered by Pfizer in 2003 and has since been the subject of extensive scientific research.
Mécanisme D'action
1-Cyclopentyl-3-(2,4-difluorophenyl)urea acts as a selective inhibitor of JAK3, which is a key enzyme involved in the signaling pathways of cytokines such as interleukin-2, -4, -7, -9, -15, and -21. By inhibiting JAK3, 1-Cyclopentyl-3-(2,4-difluorophenyl)urea can effectively suppress the immune response and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-(2,4-difluorophenyl)urea has been shown to have various biochemical and physiological effects on the immune system. This compound can reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation of T cells, and induce apoptosis of activated T cells. Additionally, 1-Cyclopentyl-3-(2,4-difluorophenyl)urea can reduce the levels of autoantibodies and immune complexes in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-Cyclopentyl-3-(2,4-difluorophenyl)urea for lab experiments is its high selectivity for JAK3, which reduces the risk of off-target effects. However, this compound has relatively low solubility in water, which can limit its use in certain experimental setups. Additionally, 1-Cyclopentyl-3-(2,4-difluorophenyl)urea has a relatively short half-life, which can make it difficult to maintain therapeutic levels in vivo.
Orientations Futures
There are several potential future directions for research on 1-Cyclopentyl-3-(2,4-difluorophenyl)urea. One area of interest is the development of more potent and selective JAK3 inhibitors that can be used for the treatment of autoimmune diseases. Additionally, there is a need for further studies on the long-term safety and efficacy of 1-Cyclopentyl-3-(2,4-difluorophenyl)urea in humans. Finally, there is a growing interest in the use of JAK inhibitors in combination with other immunomodulatory agents for the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of 1-Cyclopentyl-3-(2,4-difluorophenyl)urea involves several steps starting with the reaction of 2,4-difluoroaniline with cyclopentanone to produce 2,4-difluoro-α,α-dimethylcyclopentanone. This intermediate is then reacted with phosgene and ammonia to produce 1-Cyclopentyl-3-(2,4-difluorophenyl)urea.
Applications De Recherche Scientifique
1-Cyclopentyl-3-(2,4-difluorophenyl)urea has been extensively studied for its potential therapeutic uses in autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. This compound has been shown to inhibit the activity of Janus kinase (JAK), a key enzyme involved in the signaling pathways of various cytokines that are involved in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-8-5-6-11(10(14)7-8)16-12(17)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPLIXLWZBOGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2,4-difluorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)








